molecular formula C19H21N3O4S2 B2533973 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034239-97-7

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2533973
CAS No.: 2034239-97-7
M. Wt: 419.51
InChI Key: GLCIPHFUAMLFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide: is a complex organic compound that belongs to the class of diphenylethers. This compound is characterized by its unique structure, which includes a benzothiadiazole ring, a sulfonamide group, and a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-2-[4-(4-phenoxybenzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide
  • 2-(2-aminothiazol-4-yl)-N-[4-(2-hydroxy-2-phenylethyl)phenyl]acetamide

Uniqueness

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its combination of a benzothiadiazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c23-19(14-5-2-1-3-6-14,15-9-11-26-12-10-15)13-20-28(24,25)17-8-4-7-16-18(17)22-27-21-16/h1-8,15,20,23H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCIPHFUAMLFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNS(=O)(=O)C2=CC=CC3=NSN=C32)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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